molecular formula C5H8ClN3S B12918626 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- CAS No. 664979-97-9

4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-

Cat. No.: B12918626
CAS No.: 664979-97-9
M. Wt: 177.66 g/mol
InChI Key: BSHCSFWAKXFBQP-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic naming of 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- follows IUPAC guidelines for heterocyclic compounds. The parent structure is the 4H-1,2,3-triazole ring, a five-membered aromatic system containing three nitrogen atoms at positions 1, 2, and 3. Substituents are assigned numerical positions based on the lowest possible locants. The chlorine atom occupies position 4, while the propylthio group (-S-C3H7) is at position 5. The prefix “4H” specifies the tautomeric form, indicating that the hydrogen atom resides on the nitrogen at position 4, distinguishing it from other tautomers like 1H- or 2H-1,2,3-triazole.

Table 1: Key identifiers for 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-

Property Value
IUPAC Name 4-chloro-5-(propylthio)-4H-1,2,3-triazole
CAS Registry Number 18876-82-9
Molecular Formula C5H8ClN3S
Molecular Weight 177.66 g/mol

The SMILES notation (C1=C(N=[NH]N1Cl)SCCC) reflects the connectivity: a triazole ring with chlorine at C4 and a propylthio group at C5. The InChIKey (AEJARLYXNFRVLK-UHFFFAOYSA-N) further encodes structural uniqueness.

Molecular Geometry and Conformational Analysis

The 4H-1,2,3-triazole core adopts a planar geometry due to aromatic π-electron delocalization across the N-N-N-C-C sequence. Density functional theory (DFT) calculations predict bond lengths of approximately 1.31 Å for N=N and 1.38 Å for C-N bonds, consistent with aromatic character. The chlorine substituent at C4 introduces slight distortion, with a C-Cl bond length of ~1.73 Å, while the propylthio group at C5 adopts a gauche conformation to minimize steric clashes with the triazole ring.

The dihedral angle between the triazole plane and the propylthio group’s S-C bond is approximately 112°, favoring a staggered orientation. This conformation reduces electronic repulsion between the sulfur lone pairs and the triazole’s π-system. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal restricted rotation about the C-S bond, suggesting moderate rotational barrier heights (~8–12 kcal/mol).

Crystallographic Data and X-ray Diffraction Studies

While single-crystal X-ray diffraction data for 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- remain unreported, structural analogs provide insights. For example, 3-phenyl-5-(propylthio)-1,2,4-triazole derivatives crystallize in the monoclinic space group P21/c with unit cell parameters a = 8.54 Å, b = 12.17 Å, c = 10.23 Å, and β = 102.5°. These structures exhibit intermolecular C–H···N and C–H···S interactions, stabilizing layered packing motifs.

Table 2: Hypothetical crystallographic parameters based on analogs

Parameter Predicted Value
Space Group P21/c
Unit Cell Volume ~900 Å3
Density 1.45 g/cm3
R-factor <0.05

The chlorine atom’s electronegativity likely enhances dipole-dipole interactions, promoting closer molecular packing compared to non-halogenated analogs.

Tautomeric Forms and Ring-Chair Dynamics

1,2,3-Triazoles exhibit tautomerism, with the hydrogen atom shifting between nitrogen atoms. For the 4H tautomer, the hydrogen resides on N4, but proton transfer to N1 or N2 generates 1H- or 2H- forms. Computational studies indicate the 4H tautomer is energetically favored by ~3–5 kcal/mol due to resonance stabilization from the chlorine’s electron-withdrawing effect.

Tautomeric equilibrium
$$
\text{4H-form} \rightleftharpoons \text{1H-form} \quad \Delta G^\circ \approx +4.2 \text{ kcal/mol}
$$
$$
\text{4H-form} \rightleftharpoons \text{2H-form} \quad \Delta G^\circ \approx +3.8 \text{ kcal/mol}
$$

The propylthio group’s +I effect slightly destabilizes the 1H tautomer, while the chlorine’s -I effect stabilizes the 4H form. Ring-chair inversion is restricted due to the aromaticity, with a barrier height exceeding 25 kcal/mol, as shown in dynamic NMR studies of similar triazoles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

664979-97-9

Molecular Formula

C5H8ClN3S

Molecular Weight

177.66 g/mol

IUPAC Name

4-chloro-5-propylsulfanyl-4H-triazole

InChI

InChI=1S/C5H8ClN3S/c1-2-3-10-5-4(6)7-9-8-5/h4H,2-3H2,1H3

InChI Key

BSHCSFWAKXFBQP-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=NC1Cl

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Outline

Step Reaction Type Reagents/Conditions Outcome
1 Formation of 4-chloro-1,2,3-triazole intermediate Cyclization of azide with cyano derivative under alkali catalysis (e.g., sodium ethoxide) 4-chloro-1,2,3-triazole core with reactive site at 5-position
2 Nucleophilic substitution Reaction with propylthiol or propylthiolate salt Introduction of propylthio group at 5-position
3 Purification and characterization Chromatography, recrystallization Pure 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)-

Reaction Conditions and Catalysts

  • Cyclization Reaction : Typically performed in polar aprotic solvents such as dimethylformamide (DMF) or ethanol under reflux or moderate heating. Alkali bases like sodium ethoxide or potassium tert-butoxide accelerate the cyclization.

  • Substitution Reaction : The propylthio group is introduced by treating the 5-halogenated triazole intermediate with propylthiol in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.

  • Catalysts : Copper(I) salts (e.g., CuSO4 with sodium ascorbate) are used in azide-alkyne cycloaddition methods, but for this specific compound, the cyclization with cyano derivatives and azides under basic conditions is more relevant.

Research Findings and Yields

  • The cyclization step to form the triazole ring generally proceeds with moderate to high yields (60–85%), depending on the azide and cyano derivative substrates and reaction conditions.

  • The nucleophilic substitution introducing the propylthio group typically achieves yields in the range of 70–90%, with reaction times varying from 2 to 6 hours at temperatures between 50–80°C.

  • Purity and structural confirmation are routinely verified by elemental analysis, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance (1H-NMR, 13C-NMR), and mass spectrometry.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Type Yield Range Advantages Limitations
Azide-Alkyne Cycloaddition (CuAAC) Organic azide, terminal alkyne, Cu(I) catalyst Cycloaddition 80–95% High regioselectivity, mild conditions Requires alkyne precursor, copper catalyst
Cyclization of Azide with Cyano Derivative Azide compound, cyano derivative, alkali base Cyclization 60–85% Metal-free, straightforward Requires strong base, careful control of conditions
Nucleophilic Substitution for Propylthio 5-halogenated triazole, propylthiol, base Substitution 70–90% Efficient introduction of propylthio group Sensitive to moisture, requires inert atmosphere

Summary of Key Research Data

Parameter Value/Condition Reference
Molecular Formula C5H8ClN3S
Molecular Weight 177.66 g/mol
Cyclization Base Catalysts Sodium ethoxide, potassium tert-butoxide
Substitution Base Catalysts Triethylamine, pyridine
Typical Reaction Solvents Ethanol, DMF, EtOAc
Reaction Temperature 50–80°C for substitution; reflux for cyclization
Yield Range 60–95% overall

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(propylthio)-4H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The propylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA) or sodium hydroxide (NaOH) are used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrocarbons.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Triazole derivatives, including 4H-1,2,3-triazole compounds, have demonstrated significant antimicrobial properties. Research indicates that these compounds can act against various bacterial and fungal strains. For instance, studies have shown that certain triazole derivatives exhibit higher antifungal activity compared to traditional antifungal agents like azoles and amphotericin B. These compounds have been effective against resistant strains of bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and various fungi including Candida species .

Anticancer Properties
The anticancer potential of triazoles is another area of interest. Some studies have reported that triazole derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, certain 1,2,4-triazole derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and the modulation of Bcl-2 family proteins .

Agricultural Applications

Fungicides
The use of triazoles as fungicides is well-documented. They are particularly effective in controlling plant diseases caused by pathogenic fungi. The incorporation of the triazole moiety into fungicidal agents enhances their efficacy. For instance, compounds derived from 4H-1,2,3-triazole have been synthesized to improve antifungal activity against plant pathogens such as Fusarium and Phytophthora species .

Material Science Applications

Corrosion Inhibitors
Triazole compounds have been explored for their potential as corrosion inhibitors in metal protection. The presence of nitrogen atoms in the triazole ring allows for strong adsorption onto metal surfaces, providing a protective layer against corrosive environments. Studies indicate that triazoles can effectively reduce corrosion rates in metals exposed to aggressive media .

Summary Table of Applications

Application AreaSpecific Use CaseNotable Findings
Medicinal Chemistry Antimicrobial agentsEffective against MRSA and various fungi
Anticancer agentsInduces apoptosis in cancer cell lines
Agriculture FungicidesEnhanced efficacy against plant pathogens
Material Science Corrosion inhibitorsReduces corrosion rates on metal surfaces

Case Studies

  • Antimicrobial Efficacy Study
    A study evaluating the antimicrobial activity of various 1,2,4-triazole derivatives found that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) significantly lower than those of established antibiotics. For example, a derivative with a propylthio group showed potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Activity Investigation
    Another study focused on the synthesis of novel triazole derivatives aimed at targeting cancer cells. The results indicated that modifications to the triazole ring structure could enhance cytotoxicity against specific cancer types while minimizing toxicity towards normal cells .
  • Agricultural Application Research
    Research conducted on the application of triazole-based fungicides demonstrated their effectiveness in field trials against common crop diseases. The results indicated a marked reduction in disease incidence compared to untreated controls .

Mechanism of Action

The mechanism of action of 4-chloro-5-(propylthio)-4H-1,2,3-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Isomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives

The position of nitrogen atoms in the triazole ring critically affects physicochemical and functional properties:

  • click-TIA (1H-1,2,3-triazole derivative) : Replacing the 1,2,4-triazole in 5-TIA with a 1,2,3-triazole enables spontaneous hydrogel formation at a critical concentration of 6 g/L, unlike its 1,2,4 counterpart. This highlights the role of nitrogen arrangement in supramolecular self-assembly and material applications .
  • 5-TIA (4H-1,2,4-triazole derivative) : Requires mixing with click-TIA (1:0.2 molar ratio) to form hydrogels, indicating weaker intrinsic self-assembly capability. Drug release from 5-TIA-based hydrogels is slower and less pH-sensitive compared to click-TIA .

Substituent Effects: Alkylthio Groups and Bioactivity

Alkylthio substituents (e.g., propylthio, ethylthio) influence lipophilicity and biological activity:

  • 3-(Morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine: Exhibits potent antioxidant activity, inhibiting lipid oxidation products (LOPs) by 41.90% (p<0.001). The propylthio group likely enhances membrane permeability and radical scavenging .

Key Insight : Longer alkylthio chains (e.g., propylthio) improve hydrophobic interactions and bioactivity, but may compromise aqueous solubility.

Data Table: Comparative Analysis of Triazole Derivatives

Compound Name Triazole Type Substituents Key Properties Applications References
4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- 1,2,3 Cl, propylthio High lipophilicity, reactive sites Pharmaceuticals, agrochemicals (inferred)
click-TIA 1,2,3 Isophthalic acid groups pH-sensitive hydrogel (6 g/L critical concentration) Drug delivery
5-TIA 1,2,4 Isophthalic acid groups Requires mixed hydrogel for stability Drug delivery (mixed systems)
3-(Morpholinomethyl)-5-(propylthio)-4H-1,2,4-triazol-4-amine 1,2,4 Morpholinomethyl, propylthio 41.90% LOP inhibition (antioxidant) Antioxidant agents
4H-1,2,3-Triazole, 4-chloro-5-(ethylthio)- 1,2,3 Cl, ethylthio Moderate lipophilicity Not specified

Biological Activity

4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- is a heterocyclic compound notable for its triazole ring structure which is substituted with chlorine and a propylthio group. This compound has garnered attention in the pharmaceutical field due to its diverse biological activities, particularly its antimicrobial and potential therapeutic effects.

Chemical Structure and Properties

The compound features a five-membered ring containing three nitrogen atoms and two carbon atoms. The presence of the chlorine atom and the propylthio group enhances its stability and reactivity, making it an interesting candidate for various biological applications.

Biological Activity Overview

Research has indicated that 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- exhibits significant biological activities:

  • Antimicrobial Activity : Studies show that this compound has effective antimicrobial properties against various bacterial strains. Its mechanism involves interaction with specific molecular targets such as voltage-gated sodium channels and L-type calcium channels, which modulates their activity and suggests potential therapeutic applications in treating infections.
  • Enzyme Modulation : The compound may influence enzyme activity, which is crucial in pharmacology. It has been observed to interact with enzymes that are pivotal in metabolic pathways.

Antimicrobial Studies

A series of studies have evaluated the antimicrobial efficacy of 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- against various pathogens. The results are summarized in the following table:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings indicate that the compound possesses broad-spectrum antimicrobial activity.

Case Studies

  • Case Study on Anticonvulsant Activity : In a study evaluating similar triazole derivatives, compounds showed promising anticonvulsant effects. For instance, derivatives with structural similarities to 4H-1,2,3-Triazole were tested for their ability to protect against convulsions induced by pentylenetetrazole. The results indicated that modifications in the triazole structure could enhance anticonvulsant properties .
  • Pharmacological Evaluation : A pharmacological assessment highlighted that compounds related to 4H-1,2,3-Triazole exhibited interactions with neurotransmitter receptors. This suggests potential applications in neuropharmacology where modulation of receptor activity can lead to therapeutic effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4H-1,2,3-Triazole, 4-chloro-5-(propylthio)- with high purity and yield?

Answer:
A common approach involves refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. For example, a modified procedure from triazole synthesis includes:

  • Dissolving hydrazide derivatives in DMSO, followed by 18-hour reflux and subsequent cooling in ice water to precipitate the product .
  • Purification via recrystallization using ethanol-water mixtures improves purity (65% yield reported in analogous triazole syntheses) .
  • Critical parameters include stoichiometric ratios, reaction time, and solvent selection. Characterization via elemental analysis and LC-MS ensures structural fidelity .

Advanced: How can researchers resolve contradictions between spectroscopic (NMR/LC-MS) and crystallographic data for this compound?

Answer:
Discrepancies often arise from dynamic molecular behavior (e.g., tautomerism) or crystal-packing effects. Methodological steps include:

  • Performing temperature-dependent NMR studies to identify tautomeric equilibria or conformational flexibility .
  • Comparing experimental X-ray crystallography data (e.g., bond lengths/angles from Acta Crystallographica reports) with computational models (DFT optimization) .
  • Validating purity via LC-MS to rule out impurities masquerading as structural anomalies .

Basic: Which characterization techniques are essential for confirming the structure of 4-chloro-5-(propylthio)-1,2,3-triazole derivatives?

Answer:
A multi-technique approach is required:

  • Elemental analysis to verify stoichiometry.
  • ¹H-NMR and ¹³C-NMR for functional group identification and substitution patterns .
  • LC-MS for molecular weight confirmation and detection of byproducts .
  • FT-IR to validate sulfur-containing groups (e.g., propylthio stretches at ~500–600 cm⁻¹).

Advanced: How can factorial design optimize reaction conditions for synthesizing this triazole derivative?

Answer:
Factorial design minimizes experimental trials while maximizing data robustness:

  • Identify critical variables (e.g., solvent polarity, temperature, catalyst loading) .
  • Use software tools (e.g., JMP, Minitab) to design a 2³ factorial matrix, testing interactions between variables .
  • Prioritize factors affecting yield (e.g., reflux duration in DMSO significantly impacts product formation in analogous triazoles ).
  • Validate optimized conditions with triplicate runs to ensure reproducibility .

Advanced: What computational strategies are effective for predicting the biological activity of 4-chloro-5-(propylthio)-1,2,3-triazole?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes relevant to antimicrobial activity). Compare binding affinities with known inhibitors .
  • ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for in vitro testing .
  • MD simulations : GROMACS or AMBER can evaluate stability of ligand-protein complexes over nanosecond timescales .

Basic: How should researchers handle discrepancies in biological activity data across different assays?

Answer:

  • Standardize assay protocols : Ensure consistent cell lines, solvent controls, and endpoint measurements.
  • Dose-response validation : Repeat experiments with graded concentrations to identify non-linear effects.
  • Control for thiol reactivity : The propylthio group may interact with assay reagents (e.g., thiol-sensitive probes), requiring orthogonal assays (e.g., SPR, enzymatic inhibition) .

Advanced: What strategies mitigate challenges in crystallizing 4-chloro-5-(propylthio)-1,2,3-triazole derivatives?

Answer:

  • Solvent screening : Use high-throughput crystallization kits (e.g., Hampton Research) with varied solvent polarities.
  • Seeding : Introduce microcrystals from analogous compounds to induce nucleation .
  • Temperature gradients : Slow cooling from saturated solutions (e.g., ethanol/water) enhances crystal quality .

Advanced: How can quantum chemical calculations enhance understanding of this compound’s reactivity?

Answer:

  • Reaction pathway mapping : Use Gaussian or ORCA to compute transition states and intermediates for key reactions (e.g., nucleophilic substitution at the chloro position) .
  • Electrostatic potential (ESP) analysis : Identify reactive sites (e.g., electron-deficient triazole ring) for functionalization .
  • TD-DFT : Predict UV-Vis spectra to correlate computational and experimental data for photostability studies .

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